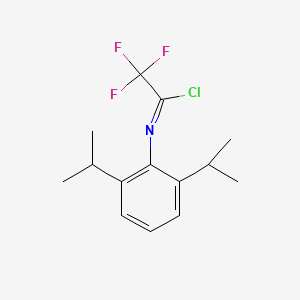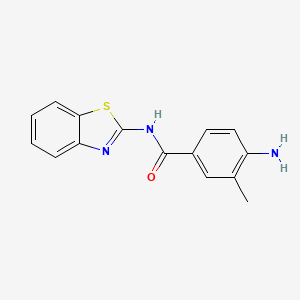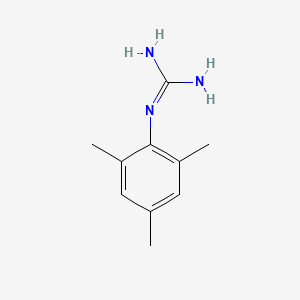
(3-Isopropylpyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropylpyridin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₀H₁₄N₂. It is a derivative of pyridine, featuring an isopropyl group at the 3-position and an amino group attached to the 4-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting from 3-Isopropylpyridine: The synthesis can begin with 3-isopropylpyridine, which undergoes nitration to introduce a nitro group at the 4-position. Subsequent reduction of the nitro group yields the desired this compound.
From Pyridine Derivatives: Another approach involves starting with pyridine derivatives that already contain the isopropyl group at the 3-position. These derivatives can be subjected to amination reactions to introduce the amino group at the 4-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
(3-Isopropylpyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
(3-Isopropylpyridin-4-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
(3-Isopropylpyridin-4-yl)methanamine: can be compared with other similar pyridine derivatives, such as 3-ethylpyridine and 4-aminopyridine . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the isopropyl group and the amino group, which can lead to distinct chemical and biological properties.
Comparación Con Compuestos Similares
3-ethylpyridine
4-aminopyridine
3-methylpyridine
2-aminopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(3-propan-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 |
Clave InChI |
SBMUULBTEJDKAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)



![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)



![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)


